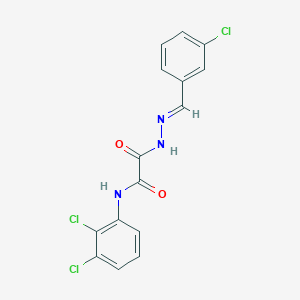
4-((2-(2-((2-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-(2-((2-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a phenyl group, and a chlorophenyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((2-(2-((2-Chlorphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate beinhaltet in der Regel mehrere Schritte:
Bildung des Hydrazons: Dieser Schritt umfasst die Reaktion von 2-Chlorphenylhydrazin mit einem geeigneten Aldehyd oder Keton, um das Hydrazon-Zwischenprodukt zu bilden.
Acylierung: Das Hydrazon-Zwischenprodukt wird dann mit einem Säurechlorid oder Anhydrid acyliert, um die 2-Oxoacetyl-Gruppe einzuführen.
Kondensation: Der letzte Schritt beinhaltet die Kondensation des acylierten Hydrazons mit Furan-2-Carbonsäure unter sauren oder basischen Bedingungen, um die Zielverbindung zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-((2-(2-((2-Chlorphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Der Furanring und die Phenylgruppen können unter starken oxidierenden Bedingungen oxidiert werden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas und einem Metallkatalysator zu einem Amin reduziert werden.
Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurem Medium.
Reduktion: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Substitution: Natriumhydroxid (NaOH) oder andere starke Basen für die nucleophile Substitution.
Hauptprodukte
Oxidation: Carbonsäuren oder Ketone, abhängig von den spezifischen Bedingungen.
Reduktion: Amine oder Alkohole.
Substitution: Verschiedene substituierte Phenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
4-((2-(2-((2-Chlorphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Potenzieller Einsatz als Leitverbindung für die Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Organische Synthese: Verwendung als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Materialwissenschaft:
Wirkmechanismus
Der Wirkmechanismus von 4-((2-(2-((2-Chlorphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme oder Rezeptoren wirken und zu Veränderungen in zellulären Prozessen führen. Die genauen molekularen Zielstrukturen und beteiligten Signalwege würden von der jeweiligen Anwendung und dem Kontext abhängen.
Wissenschaftliche Forschungsanwendungen
4-((2-(2-((2-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Wirkmechanismus
The mechanism of action of 4-((2-(2-((2-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-((2-(2-((2-Chlorphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate: weist Ähnlichkeiten mit anderen Hydrazone-Derivaten und Furan-basierten Verbindungen auf.
Einzigartigkeit
- Die einzigartige Kombination aus Furanring, Phenylgruppe und Chlorphenylgruppe in dieser Verbindung verleiht ihr spezifische chemische und biologische Eigenschaften, die möglicherweise nicht in anderen ähnlichen Verbindungen vorhanden sind.
Eigenschaften
CAS-Nummer |
765275-57-8 |
|---|---|
Molekularformel |
C20H14ClN3O5 |
Molekulargewicht |
411.8 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(2-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H14ClN3O5/c21-15-4-1-2-5-16(15)23-18(25)19(26)24-22-12-13-7-9-14(10-8-13)29-20(27)17-6-3-11-28-17/h1-12H,(H,23,25)(H,24,26)/b22-12+ |
InChI-Schlüssel |
VPKZEMGLKKAXEA-WSDLNYQXSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12015129.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12015137.png)
![N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12015149.png)

![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015154.png)

![N-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B12015167.png)
![Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015168.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12015170.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12015196.png)
![N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12015202.png)
![benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015203.png)

